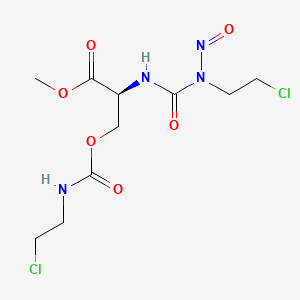
Cu Ser CNU
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cu Ser CNU is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a serine backbone modified with nitrosocarbamoyl and chloroethyl groups. These modifications impart distinct chemical and biological properties to the compound, making it valuable in scientific research and industrial applications.
Preparation Methods
The synthesis of Cu Ser CNU typically involves multiple steps. The process begins with the protection of the serine hydroxyl group, followed by the introduction of the nitrosocarbamoyl and chloroethyl groups. The final step involves the esterification of the compound to form the methyl ester. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrosocarbamoyl group can undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can target the nitrosocarbamoyl group, converting it to amine derivatives.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
Cu Ser CNU has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to modify DNA and proteins.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its ability to form covalent bonds with biological molecules. The nitrosocarbamoyl group can react with nucleophilic sites on proteins and DNA, leading to modifications that affect their function. The chloroethyl groups can also participate in alkylation reactions, further contributing to the compound’s biological activity. These interactions can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar compounds include other nitrosocarbamoyl derivatives and chloroethyl esters. Compared to these compounds, Cu Ser CNU is unique due to its serine backbone, which imparts additional biological activity and specificity. Other similar compounds include:
- N-((2-chloroethyl)nitrosocarbamoyl)-glycine methyl ester
- N-((2-chloroethyl)nitrosocarbamoyl)-alanine methyl ester These compounds share similar chemical properties but differ in their biological activity and applications.
Properties
CAS No. |
84993-77-1 |
|---|---|
Molecular Formula |
C10H16Cl2N4O6 |
Molecular Weight |
359.16 g/mol |
IUPAC Name |
methyl (2S)-3-(2-chloroethylcarbamoyloxy)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoate |
InChI |
InChI=1S/C10H16Cl2N4O6/c1-21-8(17)7(6-22-10(19)13-4-2-11)14-9(18)16(15-20)5-3-12/h7H,2-6H2,1H3,(H,13,19)(H,14,18)/t7-/m0/s1 |
InChI Key |
SXQAJMIRICCHBI-ZETCQYMHSA-N |
SMILES |
COC(=O)C(COC(=O)NCCCl)NC(=O)N(CCCl)N=O |
Isomeric SMILES |
COC(=O)[C@H](COC(=O)NCCCl)NC(=O)N(CCCl)N=O |
Canonical SMILES |
COC(=O)C(COC(=O)NCCCl)NC(=O)N(CCCl)N=O |
Key on ui other cas no. |
84993-77-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















